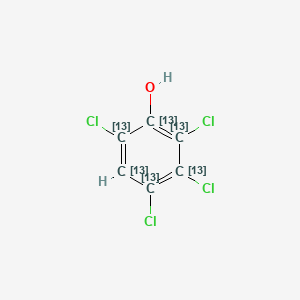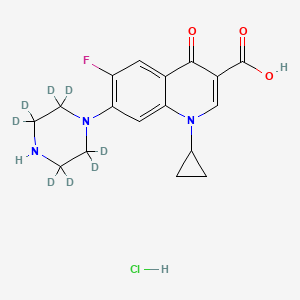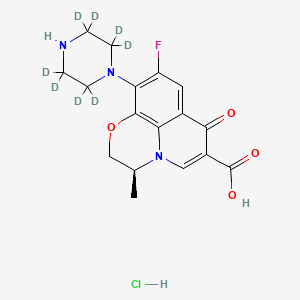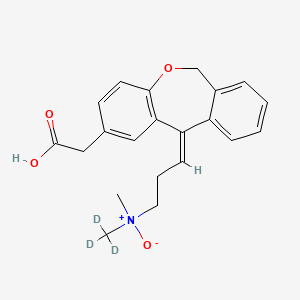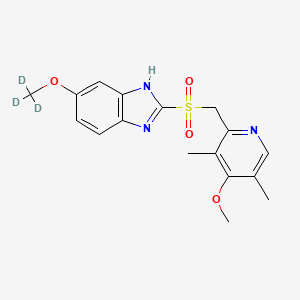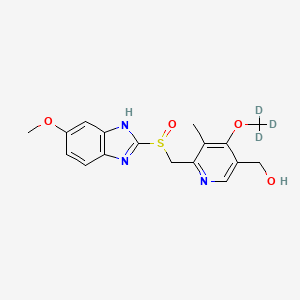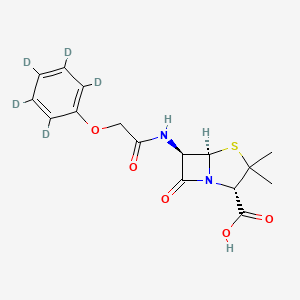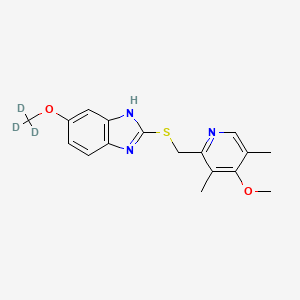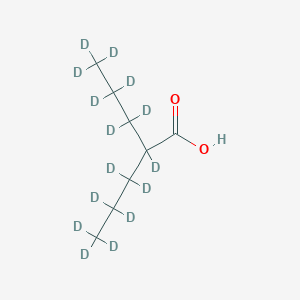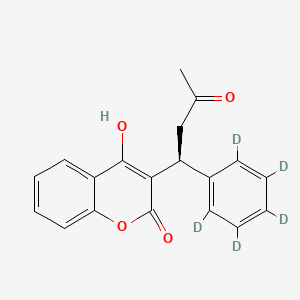
(S)-Warfarin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
One of the isotopic labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.
Applications De Recherche Scientifique
Genetic Factors in Warfarin Dosing : The study by Johnson et al. (2011) discusses how common genetic variants in cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1) enzymes account for significant variability in warfarin dosing (Johnson et al., 2011).
CYP4F2 Genetic Variant and Warfarin Dose : Caldwell et al. (2008) describe a novel variant in CYP4F2 associated with warfarin dose requirements, contributing to the understanding of genetic influences on warfarin metabolism (Caldwell et al., 2008).
LC-MS/MS Determination of Warfarin Enantiomers : Pradhan et al. (2013) report a method for separating individual R and S enantiomers of warfarin, using R WAR d5 and S WAR d5 as internal standards, providing a technique crucial for studying warfarin metabolism (Pradhan et al., 2013).
Impact of VKORC1 Gene Polymorphism : Yang et al. (2010) conducted a systematic review and meta-analysis on the relationship between VKORC1 gene polymorphisms and warfarin dosage requirement, highlighting the genetic variability in response to warfarin (Yang et al., 2010).
Genetic Determinants of Warfarin Responsiveness : Cha et al. (2010) identified genetic determinants of warfarin responsiveness in the Japanese population, incorporating the genotypes of CYP4F2 and VKORC1 into warfarin dosing algorithms (Cha et al., 2010).
Pharmacogenetics of Warfarin Elimination : Takahashi and Echizen (2001) discuss the pharmacogenetic polymorphism of CYP and its association with impaired elimination of warfarin, particularly focusing on the more active (S)-enantiomer (Takahashi & Echizen, 2001).
Pharmacogenomics of Warfarin : Kamali and Wynne (2010) review the impact of single nucleotide polymorphisms in CYP2C9 and VKOR on warfarin dose requirement, highlighting the role of pharmacogenomics in individualizing warfarin therapy (Kamali & Wynne, 2010).
Warfarin Resistance and VKORC1 Mutations : Rost et al. (2004) identify VKORC1 mutations in patients with warfarin resistance and multiple coagulation factor deficiency, providing insights into the molecular basis of warfarin resistance (Rost et al., 2004).
Propriétés
IUPAC Name |
4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-BXGYBMFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

